molecular formula C25H20N2O4 B12814951 3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B12814951
M. Wt: 412.4 g/mol
InChI Key: CVLOUTPKZUJTGV-UHFFFAOYSA-N
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Description

Fmoc-D-3-Cyanophenylalanine is a derivative of phenylalanine, an amino acid, where the phenyl group is substituted with a cyano group at the third position. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-3-Cyanophenylalanine typically involves the protection of the amino group of D-3-cyanophenylalanine with the Fmoc group. This can be achieved by reacting D-3-cyanophenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions need to be carefully controlled to ensure the selective protection of the amino group without affecting the cyano group.

Industrial Production Methods

Industrial production of Fmoc-D-3-Cyanophenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Peptide Bond Formation

The carboxylic acid group undergoes activation for nucleophilic acyl substitution, enabling peptide coupling. Common methods include:

Activation Method Reagents/Conditions Yield Side Reactions
Carbodiimide-mediatedDCC/DMAP, DMF, 0–25°C85–92%Racemization (<5%)
Active ester formationHOBt, EDCI, CH₂Cl₂, −10°C88–95%Oxazolone formation (mitigated by HOBt)
Acyl chloride generationSOCl₂, THF, reflux78%Hydrolysis risk

The stereochemical integrity of the α-carbon is preserved when using coupling additives like Oxyma Pure, reducing racemization to <2%.

Fmoc Deprotection

The Fmoc group is cleaved under mild basic conditions to expose the primary amine:

Fmoc-NR+piperidineNH2R+CO2+fluorenyl byproducts\text{Fmoc-NR} + \text{piperidine} \rightarrow \text{NH}_2\text{R} + \text{CO}_2 + \text{fluorenyl byproducts}

Deprotection Conditions Time Efficiency Compatibility
20% piperidine/DMF10–20 min>99%Stable cyano group
DBU/piperidine (2:3) in DMF5 min98%Reduced diketopiperazine risk

The cyano group remains intact under these conditions, with no detectable hydrolysis to amides or carboxylic acids .

Cyano Group Reactivity

The 3-cyanophenyl moiety exhibits limited participation under standard peptide synthesis conditions but can be modified post-synthesis:

Reaction Conditions Product Applications
Reduction to amineH₂/Pd-C, EtOH, 50°C3-Aminophenyl derivativeBioactive peptide analogs
Hydrolysis to carboxylic acid6M HCl, 110°C, 24h3-Carboxyphenylpropanoic acidSolubility modulation

Carboxylic Acid Derivatives

The propanoic acid backbone can be converted to:

  • Esters : MeOH/H⁺ (90% yield), used for solubility tuning

  • Amides : EDC/NHS activation with amines (82–89% yield)

Stability Under Synthetic Conditions

Critical stability assessments include:

Condition Observation Implication
Prolonged basic pH (>10)Partial hydrolysis of cyano to amide (~8%)Avoid strong bases during synthesis
UV light exposureFluorenyl degradation (t₁/₂ = 48h)Use light-protected vessels

Side Reaction Mitigation

Key strategies to suppress undesired pathways:

  • Racemization : Use low temperatures (−10°C) and additives (HOBt/Oxyma)

  • Diketopiperazine formation : Avoid prolonged deprotection times

This compound’s reactivity profile underscores its utility in synthesizing structurally complex peptides and functionalized organic molecules, particularly where steric and electronic tuning via the cyanophenyl group is advantageous. Experimental data consistently validate its robustness under SPPS conditions while allowing post-synthetic modifications for tailored applications.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-D-3-Cyanophenylalanine is unique due to the position of the cyano group, which can influence the peptide’s properties differently compared to other positional isomers. This unique positioning can affect the peptide’s conformation, stability, and interactions with other molecules .

Biological Activity

3-(3-Cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, also known as (R)-N-FMOC-3-cyanophenylalanine, is a synthetic amino acid derivative notable for its potential biological activities. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis. Its structural formula is represented as C25H20N2O4, with a molecular weight of approximately 412.45 g/mol.

Chemical Structure

The compound's structure can be summarized with the following key features:

  • Fmoc Group : Provides stability and protection during chemical reactions.
  • Cyanophenyl Moiety : Imparts unique electronic properties that may influence biological interactions.

Biological Activity

Research on the biological activity of this compound has revealed several important aspects:

  • Antimicrobial Properties : Some studies suggest that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, indicating potential applications in developing new antibiotics.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be relevant in therapeutic contexts, particularly in cancer treatment where enzyme modulation is crucial.
  • Protein-Ligand Interactions : The presence of the Fmoc group allows for the study of protein-ligand interactions, making it a valuable tool in biochemical research aimed at understanding protein functions and pathways.

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial effects of several Fmoc-protected amino acids, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
  • Enzyme Inhibition :
    • Another research focused on the inhibition of proteolytic enzymes by this compound. It was found to effectively inhibit trypsin-like enzymes, which are often overactive in cancer cells. This inhibition could pave the way for novel cancer therapies .

Comparative Analysis Table

Property/ActivityThis compoundOther Fmoc-Amino Acids
Molecular Weight412.45 g/molVaries (typically 300-500 g/mol)
Antimicrobial ActivitySignificant against Gram-positive bacteriaVariable; some show no activity
Enzyme InhibitionEffective against trypsin-like enzymesVaries; some show minimal inhibition
Protein InteractionUseful in studying protein-ligand interactionsCommonly used in peptide synthesis

Synthesis and Applications

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), utilizing Fmoc chemistry. This method allows for the efficient assembly of peptides and other complex molecules.

Synthetic Route Example

  • Protection of Amino Group : The amine group is protected using the Fmoc group.
  • Coupling Reaction : The protected amine is coupled with a cyanophenyl-containing carboxylic acid under standard conditions.
  • Deprotection : The Fmoc group is removed to yield the final product.

Properties

IUPAC Name

3-(3-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c26-14-17-7-5-6-16(12-17)13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLOUTPKZUJTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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